1,1'-[2-Chloro-2-(4-methoxyphenyl)ethene-1,1-diyl]dibenzene
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Overview
Description
1,1-Diphenyl-2-(4-methoxyphenyl)-2-chloroethene is an organic compound that belongs to the class of stilbenoids It is characterized by the presence of two phenyl groups and a 4-methoxyphenyl group attached to a chloroethene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Diphenyl-2-(4-methoxyphenyl)-2-chloroethene typically involves the reaction of 4-methoxybenzaldehyde with benzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like acetone. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, can be employed to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
1,1-Diphenyl-2-(4-methoxyphenyl)-2-chloroethene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding ethane derivative.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium catalyst (Pd/C)
Substitution: Amines, thiols, sodium hydroxide (NaOH)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Ethane derivatives
Substitution: Amino or thiol-substituted derivatives
Scientific Research Applications
1,1-Diphenyl-2-(4-methoxyphenyl)-2-chloroethene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1,1-Diphenyl-2-(4-methoxyphenyl)-2-chloroethene involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors involved in inflammatory and cancer pathways, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 1,1-Diphenyl-2-(4-methoxyphenyl)propene
- 1,1-Diphenyl-2-(4-methoxyphenyl)ethane
- 1,1-Diphenyl-2-(4-methoxyphenyl)butene
Uniqueness
1,1-Diphenyl-2-(4-methoxyphenyl)-2-chloroethene is unique due to the presence of the chloro group, which imparts distinct reactivity and chemical properties. This makes it a valuable compound for various synthetic and research applications, distinguishing it from other similar compounds that lack the chloro group.
Properties
CAS No. |
33686-66-7 |
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Molecular Formula |
C21H17ClO |
Molecular Weight |
320.8 g/mol |
IUPAC Name |
1-(1-chloro-2,2-diphenylethenyl)-4-methoxybenzene |
InChI |
InChI=1S/C21H17ClO/c1-23-19-14-12-18(13-15-19)21(22)20(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-15H,1H3 |
InChI Key |
PJYHMAQZCCPRQY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=CC=C3)Cl |
Origin of Product |
United States |
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